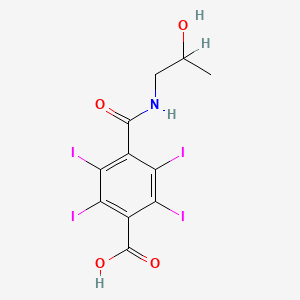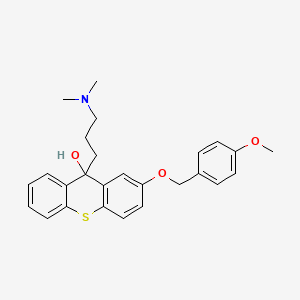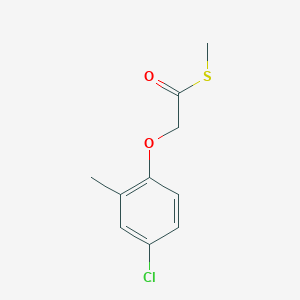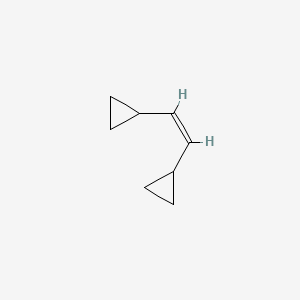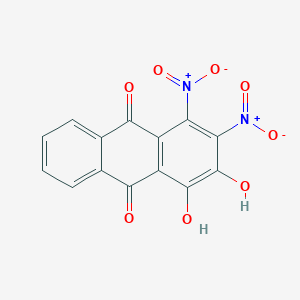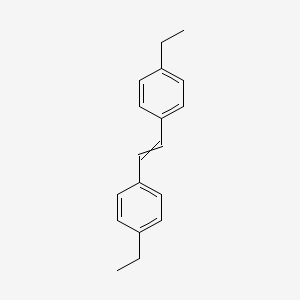
1,1'-(Ethene-1,2-diyl)bis(4-ethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is an organic compound with the molecular formula C18H20 It is a derivative of ethene where two 4-ethylbenzene groups are attached to the ethene backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) can be synthesized through several methods. One common method involves the reaction of 4-ethylbenzyl chloride with sodium ethoxide in ethanol, followed by a coupling reaction with ethylene . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) may involve large-scale coupling reactions using continuous flow reactors. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethene group to an ethane group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Ethane derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) involves its interaction with various molecular targets The ethene group can participate in π-π interactions with aromatic systems, while the benzene rings can undergo electrophilic and nucleophilic reactions
相似化合物的比较
Similar Compounds
1,1’-(Ethene-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-chlorobenzene): Chlorine atoms replace the ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-methoxybenzene): Methoxy groups instead of ethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties. The ethyl groups can enhance the compound’s solubility in organic solvents and affect its reactivity compared to similar compounds with different substituents .
属性
CAS 编号 |
25347-49-3 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
1-ethyl-4-[2-(4-ethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3 |
InChI 键 |
ARMZPPPVLJNLHF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


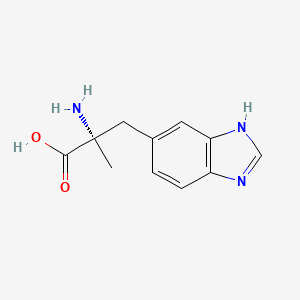
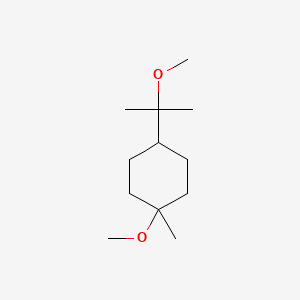
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
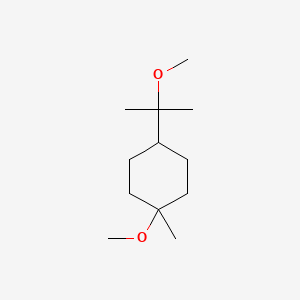
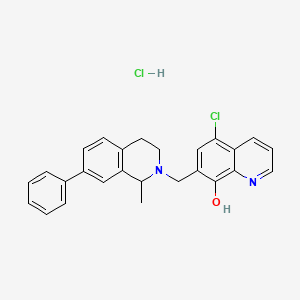
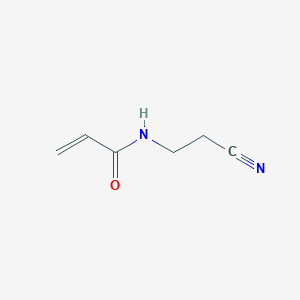
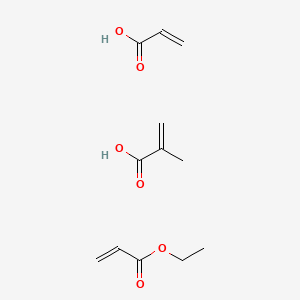
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
